molecular formula C11H15NO3 B8293251 5-(tetrahydro-2H-pyran-4-ylmethoxy)pyridin-3-ol

5-(tetrahydro-2H-pyran-4-ylmethoxy)pyridin-3-ol

Cat. No.: B8293251
M. Wt: 209.24 g/mol
InChI Key: WLRCWZYVZOKNNF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-(tetrahydro-2H-pyran-4-ylmethoxy)pyridin-3-ol is a useful research compound. Its molecular formula is C11H15NO3 and its molecular weight is 209.24 g/mol. The purity is usually 95%.
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Properties

Molecular Formula

C11H15NO3

Molecular Weight

209.24 g/mol

IUPAC Name

5-(oxan-4-ylmethoxy)pyridin-3-ol

InChI

InChI=1S/C11H15NO3/c13-10-5-11(7-12-6-10)15-8-9-1-3-14-4-2-9/h5-7,9,13H,1-4,8H2

InChI Key

WLRCWZYVZOKNNF-UHFFFAOYSA-N

Canonical SMILES

C1COCCC1COC2=CN=CC(=C2)O

Origin of Product

United States

Synthesis routes and methods

Procedure details

A mixture of 3-bromo-5-(tetrahydro-2H-pyran-4-ylmethoxy)pyridine (300 mg), copper(II) sulfate pentahydrate (130 mg), bronze (100 mg), sodium hydroxide (700 mg), and water (5 mL) was stirred in an autoclave at 210° C. for 6 hours. The reaction mixture was cooled to room temperature, followed by addition of methanol, and insolubles were removed by filtration. The filtrate was concentrated under reduced pressure and extracted with chloroform. The aqueous layer was neutralized by addition of 1M hydrochloric acid (3.5 mL), followed by extraction with ethyl acetate. The organic layers were combined and dried over anhydrous magnesium sulfate. The solvent was evaporated under reduced pressure to obtain 5-(tetrahydro-2H-pyran-4-ylmethoxy)pyridin-3-ol (137 mg).
Quantity
300 mg
Type
reactant
Reaction Step One
[Compound]
Name
bronze
Quantity
100 mg
Type
reactant
Reaction Step One
Quantity
700 mg
Type
reactant
Reaction Step One
Name
Quantity
5 mL
Type
reactant
Reaction Step One
Quantity
130 mg
Type
catalyst
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two

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